molecular formula C8H9N3O4 B12626838 Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate CAS No. 918407-86-0

Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate

Cat. No.: B12626838
CAS No.: 918407-86-0
M. Wt: 211.17 g/mol
InChI Key: XYKKTOFFGCTMPR-UHFFFAOYSA-N
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Description

Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms Triazoles are known for their versatile chemical properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

This is followed by a sequence of functional group transformations, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . The process is scalable and can be performed reliably to produce the target compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The key steps involve the careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring allows for nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant containing a triazole moiety.

    Nefazodone: An antidepressant with a triazole ring.

Uniqueness

Dimethyl 2-(2H-1,2,3-triazol-2-yl)but-2-enedioate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

918407-86-0

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

dimethyl 2-(triazol-2-yl)but-2-enedioate

InChI

InChI=1S/C8H9N3O4/c1-14-7(12)5-6(8(13)15-2)11-9-3-4-10-11/h3-5H,1-2H3

InChI Key

XYKKTOFFGCTMPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C(=O)OC)N1N=CC=N1

Origin of Product

United States

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